molecular formula C12H10N2O5S B11954100 N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide CAS No. 38880-63-6

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11954100
CAS No.: 38880-63-6
M. Wt: 294.29 g/mol
InChI Key: NJLNHUHLXNVVBG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide typically involves the nitration and sulfonation of appropriate aromatic precursors. One common method involves the nitration of N-phenylbenzenesulfonamide using nitrating agents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are carefully controlled to ensure selective nitration at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes are streamlined to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

38880-63-6

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c15-12-8-9(14(16)17)6-7-11(12)13-20(18,19)10-4-2-1-3-5-10/h1-8,13,15H

InChI Key

NJLNHUHLXNVVBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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